Gabexate mesylate
Gabexate mesylate
Gabexate methanesulfonate is a methanesulfonate salt, a member of guanidines and a benzoate ester.
A serine proteinase inhibitor used therapeutically in the treatment of pancreatitis, disseminated intravascular coagulation (DIC), and as a regional anticoagulant for hemodialysis. The drug inhibits the hydrolytic effects of thrombin, plasmin, and kallikrein, but not of chymotrypsin and aprotinin.
A serine proteinase inhibitor used therapeutically in the treatment of pancreatitis, disseminated intravascular coagulation (DIC), and as a regional anticoagulant for hemodialysis. The drug inhibits the hydrolytic effects of thrombin, plasmin, and kallikrein, but not of chymotrypsin and aprotinin.
Brand Name:
Vulcanchem
CAS No.:
56974-61-9
VCID:
VC20751668
InChI:
InChI=1S/C16H23N3O4.CH4O3S/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18;1-5(2,3)4/h7-10H,2-6,11H2,1H3,(H4,17,18,19);1H3,(H,2,3,4)
SMILES:
CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N.CS(=O)(=O)O
Molecular Formula:
C17H27N3O7S
Molecular Weight:
417.5 g/mol
Gabexate mesylate
CAS No.: 56974-61-9
Cat. No.: VC20751668
Molecular Formula: C17H27N3O7S
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Gabexate methanesulfonate is a methanesulfonate salt, a member of guanidines and a benzoate ester. A serine proteinase inhibitor used therapeutically in the treatment of pancreatitis, disseminated intravascular coagulation (DIC), and as a regional anticoagulant for hemodialysis. The drug inhibits the hydrolytic effects of thrombin, plasmin, and kallikrein, but not of chymotrypsin and aprotinin. |
|---|---|
| CAS No. | 56974-61-9 |
| Molecular Formula | C17H27N3O7S |
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | ethyl 4-[6-(diaminomethylideneamino)hexanoyloxy]benzoate;methanesulfonic acid |
| Standard InChI | InChI=1S/C16H23N3O4.CH4O3S/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18;1-5(2,3)4/h7-10H,2-6,11H2,1H3,(H4,17,18,19);1H3,(H,2,3,4) |
| Standard InChI Key | DNTNDFLIKUKKOC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N.CS(=O)(=O)O |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N.CS(=O)(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator